6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
Scientific Research Applications
Corrosion Inhibition
Pyranopyrazole derivatives have been explored for their effectiveness as corrosion inhibitors. In one study, related compounds were synthesized and investigated for their potential to inhibit mild steel corrosion in HCl solution. The findings suggest these compounds, through gravimetric, electrochemical, and Density Functional Theory (DFT) studies, exhibit significant corrosion inhibition properties, which could be beneficial in industrial applications to prolong the life of metal components (Yadav et al., 2016).
Antimicrobial Agents
Derivatives of the compound have been utilized as building blocks in the synthesis of new classes of antimicrobial agents. Novel pyrazolopyranooxazinones and pyrazolopyranopyrimidinones, derived from similar compounds, showed potent antimicrobial activity. This research underscores the potential of pyranopyrazole derivatives in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria (El-ziaty et al., 2016).
Optical and Electronic Material
Studies on pyranopyrazole and related compounds have also focused on their structural and optical properties for potential applications in material science. Research into the optical properties of thin films derived from similar compounds indicates their utility in electronic and photonic devices, where their light-absorbing and emitting properties could be particularly valuable (Zeyada et al., 2016).
Anti-Cancer Activity
A nanoformulation of a novel Pyrano[2,3-c] Pyrazole heterocyclic compound demonstrated potential anti-cancer activity by blocking the cell cycle through a P53-independent pathway. This study highlights the potential of such compounds in cancer therapy, emphasizing the need for further in vivo studies to develop new therapeutic agents (Sun et al., 2019).
Electronic and Spectral Enhancement
Research on fluoropyrazolecarbonitrile derivatives, related to the compound , has explored their interaction with fullerene molecules, revealing significant electronic and spectral property enhancements. This suggests their potential in developing advanced materials for electronic applications or as part of novel sensor technologies (Biointerface Research in Applied Chemistry, 2022).
Future Directions
The future research directions for this compound could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially have interesting biological properties worth exploring .
properties
IUPAC Name |
6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2/c1-2-3-11-13-12(8-4-7(17)5-10(18)14(8)23)9(6-19)15(20)24-16(13)22-21-11/h4-5,12,23H,2-3,20H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPWWZIRTMIQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC(=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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